An In-Depth Technical Guide to the Physicochemical Characteristics of Methyl 6-chloro-1H-indazole-3-carboxylate
An In-Depth Technical Guide to the Physicochemical Characteristics of Methyl 6-chloro-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-chloro-1H-indazole-3-carboxylate is a heterocyclic organic compound belonging to the indazole class. The indazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential applications in oncology and infectious diseases.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of Methyl 6-chloro-1H-indazole-3-carboxylate, aimed at supporting research and development in the pharmaceutical and chemical sciences.
Physicochemical Characteristics
The fundamental physicochemical properties of Methyl 6-chloro-1H-indazole-3-carboxylate are summarized below. These properties are crucial for its handling, formulation, and interpretation in experimental settings.
| Property | Value | Source/Comment |
| IUPAC Name | Methyl 6-chloro-1H-indazole-3-carboxylate | --- |
| CAS Number | 717134-47-9 | [Sigma-Aldrich] |
| Molecular Formula | C₉H₇ClN₂O₂ | [Sigma-Aldrich] |
| Molecular Weight | 210.62 g/mol | Calculated from formula |
| Appearance | White to off-white or light yellow crystalline powder | General observation for similar compounds[4] |
| Melting Point | Not explicitly reported. The related Methyl 6-bromo-1H-indazole-3-carboxylate has a melting point of 103-106 °C. | Based on analogous compounds[5] |
| Boiling Point | Not reported | --- |
| Solubility | Expected to be soluble in common organic solvents like methanol, chloroform, and DMSO.[6] | Based on the parent compound, Methyl 1H-indazole-3-carboxylate |
Spectroscopic Data
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the indazole ring and the methyl ester group. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the carboxylate group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | ~13-14 | br s | --- |
| H4 | ~8.1 | d | ~8.5 |
| H5 | ~7.3 | dd | ~8.5, ~1.5 |
| H7 | ~7.7 | d | ~1.5 |
| OCH₃ | ~4.0 | s | --- |
Note: Predicted values are based on general principles of NMR spectroscopy and data from analogous compounds. The actual spectrum should be experimentally determined for confirmation.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~162 |
| C3 | ~136 |
| C3a | ~141 |
| C4 | ~123 |
| C5 | ~125 |
| C6 | ~134 |
| C7 | ~110 |
| C7a | ~123 |
| OCH₃ | ~52 |
Note: Predicted values are based on data from analogous compounds and may vary.[2]
Predicted IR Spectral Data
The infrared spectrum is useful for identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3300 | N-H Stretch | Medium |
| ~3000 | Aromatic C-H Stretch | Medium |
| ~1720 | C=O Stretch (Ester) | Strong |
| ~1620, ~1480 | C=C Stretch (Aromatic) | Medium-Strong |
| ~1250 | C-O Stretch (Ester) | Strong |
| ~800 | C-Cl Stretch | Medium |
Note: Predicted values based on typical functional group frequencies and data from analogous compounds.[2]
Predicted Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| m/z | Predicted Fragment |
| 210/212 | [M]⁺ (Molecular ion, chlorine isotope pattern) |
| 179/181 | [M - OCH₃]⁺ |
| 151/153 | [M - COOCH₃]⁺ |
Note: The presence of chlorine will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.
Experimental Protocols
Synthesis of Methyl 6-chloro-1H-indazole-3-carboxylate
A common and effective method for the synthesis of indazole-3-carboxylates is through the esterification of the corresponding carboxylic acid. The following is a representative protocol based on established methods for similar compounds.[4][7]
Step 1: Synthesis of 6-chloro-1H-indazole-3-carboxylic acid
This precursor can be synthesized from commercially available starting materials, such as through the cyclization of a substituted phenylhydrazine derivative.
Step 2: Esterification of 6-chloro-1H-indazole-3-carboxylic acid
Materials:
-
6-chloro-1H-indazole-3-carboxylic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., H₂SO₄)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
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Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, suspend 6-chloro-1H-indazole-3-carboxylic acid in an excess of anhydrous methanol.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride (or a catalytic amount of concentrated sulfuric acid) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude Methyl 6-chloro-1H-indazole-3-carboxylate can be further purified by recrystallization or column chromatography.
Spectroscopic Analysis Protocol
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
The sample would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
Chemical shifts would be reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., TMS).[8]
Infrared (IR) Spectroscopy:
-
The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer.
-
The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
The spectral data would be reported in wavenumbers (cm⁻¹).[8]
Mass Spectrometry (MS):
-
High-resolution mass spectra (HRMS) would be obtained on a mass spectrometer, for instance, using an electrospray ionization (ESI) source in positive ion mode.
-
This technique is crucial for confirming the molecular formula of the compound.[9]
Biological Activity and Potential Signaling Pathways
While specific biological studies on Methyl 6-chloro-1H-indazole-3-carboxylate are limited in publicly available literature, the broader class of indazole derivatives is well-known for its potent and diverse biological activities. Many indazole-containing compounds have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[1][2]
Kinase Inhibition: Indazole derivatives often act as ATP-competitive inhibitors of protein kinases.[1] They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby inhibiting the downstream signaling cascade. This mechanism is a cornerstone of many targeted cancer therapies. Kinases that have been reported as targets for indazole derivatives include, but are not limited to, VEGFR, EGFR, and Aurora kinases.[2]
The diagram below illustrates a generalized kinase inhibition pathway that may be relevant for indazole derivatives like Methyl 6-chloro-1H-indazole-3-carboxylate.
Conclusion
Methyl 6-chloro-1H-indazole-3-carboxylate is a compound of significant interest for researchers in drug discovery and organic synthesis. This guide provides a foundational understanding of its physicochemical properties, a representative synthesis protocol, and an overview of its potential biological activities based on the well-established pharmacology of the indazole scaffold. Further experimental investigation is warranted to fully characterize this compound and explore its therapeutic potential.
References
- 1. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-methyl-1H-indazole-3-carboxylic acid | 858227-12-0 | Benchchem [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
